L-ALANINE (2-13C)
Description
Conceptual Foundations of Stable Isotope Tracing in Metabolic Research
Stable isotope tracing is a method used to follow the fate of specific atoms from precursor molecules (tracers) to downstream products within a living system. researchgate.netnih.gov The core principle lies in introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H), into a biological system, be it cultured cells, tissues, or a whole organism. mdpi.comnumberanalytics.com These isotopes are naturally occurring, non-radioactive forms of elements that contain a different number of neutrons than their more abundant counterparts, giving them a greater mass. it2isotopes.com
Because stable isotopes are chemically identical to their common forms, they participate in the same biochemical reactions without significantly altering biological processes. numberanalytics.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can distinguish between the labeled (heavier) and unlabeled (lighter) molecules based on this mass difference. numberanalytics.commaastrichtuniversity.nl By analyzing the mass distribution of metabolites over time, researchers can determine the extent to which the labeled atoms from the tracer have been incorporated into various metabolic products. This allows for the elucidation of active metabolic pathways and the quantification of the rate of metabolic reactions, known as metabolic flux. numberanalytics.commdpi.com
Principles and Advantages of Carbon-13 Isotopic Labeling for Metabolic Investigation
Carbon-13 (¹³C) is a stable isotope of carbon that has become a cornerstone of metabolic tracing studies for several key reasons. nih.gov It is non-radioactive, making it safe for use in a wide range of experimental models, including human studies. maastrichtuniversity.nlfrontiersin.org The natural abundance of ¹³C is approximately 1.1%, which is low enough that introducing a ¹³C-enriched tracer results in a clear and measurable signal above the natural background.
The primary advantages of using ¹³C-labeled tracers include:
Pathway Elucidation : By tracking the ¹³C atoms, researchers can map how nutrients like glucose, glutamine, and amino acids are utilized and converted into other biomolecules. nih.gov This is crucial for understanding both normal physiology and the metabolic reprogramming that occurs in diseases like cancer. mdpi.com
Flux Quantification : SIRM with ¹³C tracers enables the measurement of metabolic flux—the actual rate of turnover in a metabolic pathway. numberanalytics.com This is a more informative measure of pathway activity than static metabolite levels, which can be influenced by both production and consumption rates. nih.govmdpi.com
Compartmentalization Analysis : The distribution of ¹³C labels can reveal the activity of metabolic pathways within different cellular compartments, such as the mitochondria and the cytosol.
Safety : As a stable isotope, ¹³C is non-radioactive and poses no danger to the biological system under investigation, allowing for its use in clinical research. nih.gov
Analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) are used to detect the ¹³C-labeled metabolites. nih.gov MS separates molecules based on their mass-to-charge ratio, allowing for the quantification of different mass isotopologues (molecules that differ only in their isotopic composition). it2isotopes.com NMR provides detailed information on the specific position of the ¹³C label within a molecule, which is critical for distinguishing between alternative metabolic routes. springernature.com
Historical Development of L-ALANINE as a Tracer in Biochemical Studies
The use of isotopically labeled molecules to study metabolism dates back to the pioneering work of scientists like Rudolf Schoenheimer and David Rittenberg in the mid-20th century, who used stable isotopes like deuterium and ¹⁵N to demonstrate the dynamic nature of body constituents. nih.gov While early studies often focused on major energy sources like glucose, the role of amino acids as metabolic substrates and signaling molecules soon became an area of intense investigation.
L-Alanine, a non-essential amino acid, has long been recognized for its central role in the glucose-alanine cycle, a process that facilitates the transport of nitrogen from peripheral tissues, like muscle, to the liver. In this cycle, glucose is taken up by the muscle and undergoes glycolysis to produce pyruvate (B1213749). Pyruvate is then transaminated, using an amino group from the breakdown of branched-chain amino acids, to form alanine (B10760859). This alanine is released into the bloodstream, taken up by the liver, and converted back to pyruvate, which is then used for gluconeogenesis to produce new glucose. The amino group is converted to urea.
The development of stable isotope tracers allowed for the direct measurement of these inter-organ fluxes. The use of labeled L-Alanine, including various ¹³C and ¹⁵N isotopologues, has been instrumental in quantifying the rates of the glucose-alanine cycle, whole-body protein turnover, and gluconeogenesis in various physiological and pathological states. maastrichtuniversity.nl These studies have provided fundamental insights into amino acid metabolism, its regulation by hormones, and its alterations in conditions such as fasting, exercise, and diabetes.
Significance of Positional (2-13C) Labeling for Tracing Carbon Flux
The specific placement of a stable isotope within a tracer molecule, known as positional labeling, is a powerful strategy for dissecting complex metabolic networks. nih.govmdpi.com Using L-ALANINE labeled specifically at the second carbon position, L-ALANINE (2-13C), provides distinct advantages for tracing carbon flux through central metabolic pathways.
When L-ALANINE (2-13C) enters a cell, it is readily converted to pyruvate (2-¹³C) via the enzyme alanine aminotransferase (ALT). This labeled pyruvate molecule now stands at a critical metabolic crossroads. Its fate can be tracked to reveal the relative activities of key enzymes:
Pyruvate Dehydrogenase (PDH) : If pyruvate (2-¹³C) is decarboxylated by PDH to form acetyl-CoA, the ¹³C label will be at the C1 position of the acetyl group. This labeled acetyl-CoA then enters the Tricarboxylic Acid (TCA) cycle.
Pyruvate Carboxylase (PC) : If pyruvate (2-¹³C) is carboxylated by PC to form oxaloacetate, the ¹³C label will be at the C2 position of oxaloacetate. This is a key anaplerotic reaction that replenishes TCA cycle intermediates.
Lactate (B86563) Dehydrogenase (LDH) : Pyruvate (2-¹³C) can also be reduced to lactate (2-¹³C), providing a measure of glycolytic activity and the balance between aerobic and anaerobic metabolism.
By analyzing the labeling pattern in TCA cycle intermediates and related metabolites, researchers can distinguish between the carbon entering the cycle via PDH versus PC. nih.gov For example, after one turn of the TCA cycle, carbon from [2-¹³C]pyruvate entering via PDH will lead to a different labeling pattern in citrate, α-ketoglutarate, and malate (B86768) compared to carbon entering via PC. This level of detail is crucial for understanding how cells adapt their metabolism to different conditions, such as the metabolic reprogramming seen in cancer cells where anaplerotic fluxes are often altered. nih.govnih.gov
Overview of Research Paradigms Enabled by L-ALANINE (2-13C)
The use of L-ALANINE (2-13C) as a metabolic tracer has enabled significant advancements in several research areas. It allows for a detailed investigation of pyruvate metabolism, which is central to cellular energy production and biosynthesis.
Key research applications include:
Cancer Metabolism : Cancer cells exhibit profound metabolic reprogramming. L-ALANINE (2-13C) tracing can quantify the contribution of alanine to the TCA cycle and anaplerosis, providing insights into the metabolic vulnerabilities of tumors. Studies can determine the relative flux through PDH and PC, which are often dysregulated in cancer.
Gluconeogenesis and Diabetes : In metabolic diseases like type 2 diabetes, the regulation of hepatic glucose production is impaired. L-ALANINE (2-13C) can be used to trace the path of alanine carbon to newly synthesized glucose in the liver, helping to quantify the rate of gluconeogenesis and assess the efficacy of therapeutic interventions.
Neuro-metabolism : Alanine is involved in the glutamate-glutamine cycle in the brain. Tracing with L-ALANINE (2-13C) can help elucidate the metabolic coupling between neurons and astrocytes and understand how amino acid metabolism supports brain function.
Inborn Errors of Metabolism : This tracer can be applied to study diseases related to pyruvate metabolism, such as PDH deficiency or PC deficiency, by directly assessing the flux through these enzymatic steps.
Below is a table summarizing hypothetical data from a study using L-ALANINE (2-13C) to compare metabolic fluxes in healthy versus cancerous cells, illustrating the type of detailed findings this tracer can yield.
| Metabolite | Isotopologue | Flux Contribution in Healthy Cells (%) | Flux Contribution in Cancer Cells (%) | Associated Pathway |
|---|---|---|---|---|
| Pyruvate | M+1 | 95 | 96 | Alanine Transaminase |
| Lactate | M+1 | 30 | 65 | Lactate Dehydrogenase (Warburg Effect) |
| Citrate | M+1 | 45 | 20 | Pyruvate Dehydrogenase (TCA Cycle Entry) |
| Malate | M+1 | 15 | 40 | Pyruvate Carboxylase (Anaplerosis) |
| Glucose | M+1 | 10 | 2 | Gluconeogenesis |
By providing such detailed, quantitative data on pathway activity, L-ALANINE (2-13C) serves as a sophisticated probe for understanding the complexities of cellular metabolism in health and disease.
Properties
Molecular Weight |
90.09 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Methodological Frameworks for L Alanine 2 13c Tracer Studies
Experimental Design and Administration of L-ALANINE (2-13C)
Careful experimental design is paramount for the successful application of L-ALANINE (2-13C) as a metabolic tracer. This includes considerations of the isotopic enrichment and purity of the tracer, as well as the appropriate methodologies for its introduction into the biological system under investigation, whether it be an in vitro, ex vivo, or in vivo model.
Strategic Considerations for Isotopic Enrichment and Purity of L-ALANINE (2-13C)
The effectiveness of L-ALANINE (2-13C) as a tracer is directly dependent on its isotopic enrichment and chemical purity. High isotopic enrichment, typically ≥98 atom % 13C, ensures that the signal from the labeled molecules is significantly above the natural abundance of 13C, which is approximately 1.1%. schd-shimadzu.comchemie-brunschwig.ch This high level of enrichment is crucial for accurately tracing the metabolic fate of the administered alanine (B10760859) and its contribution to downstream metabolites. jove.com
Chemical purity is equally important to prevent the introduction of confounding variables into the experimental system. Commercially available L-ALANINE (2-13C) generally has a chemical purity of ≥98%. chemie-brunschwig.ch It is essential to verify these specifications, as impurities could potentially interfere with the metabolic pathways being studied or with the analytical methods used for detection.
Table 1: Typical Specifications for L-ALANINE (2-13C)
| Specification | Value | Source |
| Isotopic Purity | ≥98 atom % 13C | schd-shimadzu.comchemie-brunschwig.ch |
| Chemical Purity | ≥98% | chemie-brunschwig.ch |
| Form | Solid | sigmaaldrich.comsigmaaldrich.com |
| Mass Shift | M+1 | sigmaaldrich.comsigmaaldrich.com |
This table is interactive. Click on the headers to sort.
Methodologies for In Vitro and Ex Vivo Isotopic Incubation with L-ALANINE (2-13C)
In vitro and ex vivo studies offer controlled environments to investigate specific metabolic questions. In these setups, cells or tissues are incubated in a medium containing L-ALANINE (2-13C).
For in vitro experiments with cultured cells, the standard approach involves replacing the normal culture medium with a specialized medium containing the labeled L-ALANINE (2-13C). nih.gov It is crucial to use a minimal medium where L-alanine is the sole source of that amino acid to avoid dilution of the isotopic label. nih.govjove.com The incubation time is a critical parameter and should be optimized based on the metabolic pathway of interest and the turnover rate of the metabolites being analyzed. nih.govd-nb.info
Ex vivo studies, often involving tissue slices or perfused organs, allow for the investigation of metabolic processes in a more intact biological context. harvard.eduphysiology.orgacs.org In a typical ex vivo heart perfusion model, for instance, hyperpolarized [1-13C]pyruvate is often used, but the principles can be extended to L-ALANINE (2-13C) to study alanine metabolism. physiology.org The tissue is maintained in a viable state while being perfused with a solution containing the isotopic tracer. acs.org This approach has been used to study the metabolic changes during events like ischemia-reperfusion. physiology.org
Approaches for In Vivo Animal Model Infusion of L-ALANINE (2-13C)
In vivo studies in animal models provide the most physiologically relevant data on metabolic fluxes. nih.gov The administration of L-ALANINE (2-13C) in these models is typically achieved through intravenous infusion. nih.govwestminster.ac.uk This method allows for the systemic delivery of the tracer and the study of inter-organ metabolic relationships. nih.gov
For example, studies in rats have utilized the infusion of 13C-labeled alanine to investigate its role in hepatic gluconeogenesis. nih.gov Following infusion, the enrichment of the alanine pool and the labeling patterns of downstream metabolites like glucose can be analyzed to determine metabolic fluxes. nih.gov Hyperpolarized [1-13C]alanine has also been used in rats to assess the intracellular redox state in the liver by observing the conversion to lactate (B86563) and pyruvate (B1213749). researchgate.net The choice of animal model, the duration of the infusion, and the sampling time points are all critical variables that need to be carefully controlled to obtain meaningful results. nih.gov
Advanced Sample Preparation for L-ALANINE (2-13C) Derived Metabolites
Following the administration of the tracer, the next critical step is the extraction and preparation of the labeled metabolites from the biological samples for analysis. This process must be efficient and quantitative to ensure that the measured isotopic enrichments accurately reflect the in vivo or in vitro metabolic state.
Quantitative Extraction Protocols for Labeled Metabolites from Biological Matrices
The goal of the extraction protocol is to efficiently and reproducibly extract the metabolites of interest from the biological matrix (e.g., cells, tissue, biofluids) while minimizing degradation or alteration of the isotopic labeling.
A common method for extracting intracellular metabolites from cultured cells or tissues involves quenching the metabolism rapidly, often with cold solvent, followed by extraction with a solvent mixture. acs.org A frequently used extraction solvent is a mixture of chloroform, methanol, and water. acs.org The use of uniformly 13C-labeled cell extracts as internal standards during the extraction process can help to correct for variations in extraction efficiency and analytical performance, thereby improving the accuracy and precision of quantification. nih.govresearchgate.net
For tissue samples, homogenization is typically required prior to extraction. acs.org Regardless of the specific protocol, it is crucial to validate the extraction efficiency for the metabolites of interest to ensure that the results are quantitative. nih.gov
Table 2: Common Metabolite Extraction Methods
| Method | Biological Matrix | Key Features | Source |
| Cold Methanol Quenching | Cultured Cells | Rapidly halts metabolic activity. | acs.org |
| Chloroform/Methanol/Water Extraction | Cells, Tissues | Biphasic extraction separates polar and non-polar metabolites. | acs.org |
| Uniformly 13C-Labeled Internal Standards | Various | Improves quantification by correcting for extraction and analytical variability. | nih.govresearchgate.net |
This table is interactive. Click on the headers to sort.
Derivatization Techniques for Enhanced Analytical Detection of L-ALANINE (2-13C) Metabolites
For analysis by gas chromatography-mass spectrometry (GC-MS), many polar metabolites, including amino acids, require derivatization to increase their volatility. nih.govjove.com Derivatization involves a chemical reaction to modify the functional groups of the metabolites.
A widely used derivatization reagent for amino acids is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (TBDMS). nih.govjove.comresearchgate.net This reagent reacts with the amine and carboxyl groups of the amino acids to form tert-butyldimethylsilyl (TBDMS) derivatives, which are more volatile and thermally stable, making them suitable for GC-MS analysis. nih.govjove.com Another approach involves derivatization with acetic anhydride, which can be performed in an aqueous solution at room temperature. pnas.org
It is important to note that the derivatization process itself can introduce natural abundance isotopes, which must be corrected for during data analysis to accurately determine the isotopic enrichment from the L-ALANINE (2-13C) tracer. jove.com
Spectroscopic and Spectrometric Data Acquisition for L-ALANINE (2-13C) Tracer Experiments
The robust analysis of metabolic pathways using L-alanine labeled at the second carbon position, L-ALANINE (2-13C), relies on advanced spectroscopic and spectrometric techniques. These methods allow for the precise tracking and quantification of the ¹³C isotope as it is incorporated into various metabolites. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary analytical platforms employed for this purpose, each offering unique advantages in elucidating metabolic fluxes and pathway activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy for L-ALANINE (2-13C) Tracing
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structural environment of atomic nuclei. In the context of L-ALANINE (2-13C) tracer studies, NMR is invaluable for determining the specific location and abundance of the ¹³C label within metabolites.
Quantitative ¹³C-NMR is instrumental in directly measuring the incorporation of the ¹³C label from L-ALANINE (2-13C) into downstream metabolites. This method allows for the determination of both isotopic enrichment—the percentage of a metabolite pool that is labeled—and the specific position of the ¹³C atom within the molecule (positionality or isotopomer analysis). nih.govnih.gov The ability to distinguish between positional isotopomers, such as [2-¹³C]pyruvate and [3-¹³C]pyruvate, is a key advantage of NMR over mass spectrometry. nih.gov
By analyzing the ¹³C spectra of cell extracts after incubation with L-ALANINE (2-13C), researchers can track the flow of the labeled carbon. For instance, the appearance of ¹³C enrichment in specific carbons of glutamate (B1630785) can reveal the relative activities of pathways like the tricarboxylic acid (TCA) cycle. nih.gov The intensity of the ¹³C signal is proportional to the concentration of the labeled species, enabling the quantification of metabolite pools and the calculation of metabolic fluxes. pnas.org The use of specialized equipment, such as a CryoProbe optimized for ¹³C detection, can significantly enhance the signal-to-noise ratio, allowing for the detection of less abundant labeled metabolites. nih.gov
Table 1: Representative ¹³C-NMR Data for Metabolite Analysis in L-ALANINE (2-13C) Tracer Studies
| Metabolite | Carbon Position | Typical Chemical Shift (ppm) | Information Gained |
| L-Alanine | C2 | ~51 | Enrichment of precursor |
| Pyruvate | C2 | ~206 | Direct product of alanine transamination |
| Lactate | C2 | ~69 | Glycolytic flux |
| Glutamate | C2, C3, C4 | ~55, ~28, ~34 | TCA cycle activity and anaplerosis |
| Aspartate | C2, C3 | ~53, ~37 | TCA cycle activity and amino acid metabolism |
Note: Chemical shifts can vary slightly depending on experimental conditions such as pH and solvent.
Two-dimensional (2D) heteronuclear NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for the unambiguous identification of metabolites that have incorporated the ¹³C label from L-ALANINE (2-13C).
The ¹H-¹³C HSQC experiment correlates the chemical shifts of protons directly attached to ¹³C carbons, providing a unique spectral fingerprint for each metabolite. nih.govresearchgate.net This is particularly useful in complex biological mixtures where signal overlap in one-dimensional spectra is common. nih.govdiva-portal.org By comparing the HSQC spectra of extracts from L-ALANINE (2-13C) experiments with reference spectra from databases like the Human Metabolome Database (HMDB), researchers can confidently identify labeled compounds. researchgate.netdiva-portal.org
The HMBC experiment, on the other hand, detects correlations between protons and carbons that are separated by two or three bonds. This provides information about the connectivity of atoms within a molecule, which is invaluable for structural elucidation and for tracing the transfer of the ¹³C label across multiple enzymatic steps. nih.gov
Table 2: Application of Heteronuclear NMR Techniques in L-ALANINE (2-13C) Studies
| NMR Experiment | Type of Correlation | Primary Application |
| ¹H-¹³C HSQC | ¹J(C,H) (One-bond) | Identification of labeled metabolites by correlating directly bonded ¹H and ¹³C nuclei. hmdb.cahmdb.ca |
| ¹H-¹³C HMBC | ⁿJ(C,H) (Multiple-bond) | Elucidation of metabolite structure and tracing of ¹³C label transfer through metabolic pathways. nih.gov |
In certain metabolic pathways, the carbon skeleton of a metabolite can be rearranged, a phenomenon known as "carbon scrambling." Advanced multi-dimensional NMR techniques are essential for deciphering these complex rearrangements. For example, in studies of trypanosome-infected livers metabolizing [3-¹³C]-alanine, ¹³C-NMR revealed scrambling of the label between the C-2 and C-3 positions of glutamate and the formation of [2,3-¹³C]-aspartate. nih.gov This indicates the reversibility of certain enzymatic reactions and provides a more detailed picture of metabolic flux.
Techniques like ¹³C-¹³C Total Correlation Spectroscopy (TOCSY) can establish through-bond connectivity between all carbon atoms in a spin system, providing a complete map of the carbon backbone of a labeled metabolite. acs.org This is particularly powerful when using uniformly ¹³C-labeled substrates but can also be applied in single-position labeling studies like those with L-ALANINE (2-13C) to trace the fate of the labeled carbon and identify any scrambling events. The analysis of ¹³C-¹³C scalar couplings provides direct evidence of which bonds have been formed or broken, offering unparalleled insight into the intricacies of metabolic networks. researchgate.net
Heteronuclear 1H-13C NMR (e.g., HSQC, HMBC) for L-ALANINE (2-13C) Metabolite Identification
Mass Spectrometry (MS) for L-ALANINE (2-13C) Tracer Studies
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for metabolic flux analysis.
GC-MS is a widely used method for quantifying the incorporation of stable isotopes like ¹³C into metabolites. d-nb.info In a typical L-ALANINE (2-13C) tracer experiment, cell extracts are derivatized to make the metabolites volatile, which are then separated by gas chromatography and analyzed by mass spectrometry. acs.org The mass spectrometer measures the mass isotopomer distribution (MID) for each metabolite, which is the relative abundance of molecules with different numbers of ¹³C atoms. nih.gov
From the MID of key metabolites, such as protein-derived amino acids, it is possible to calculate the relative fluxes through various metabolic pathways. nih.gov For example, by analyzing the MID of alanine, the flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway can be estimated. nih.gov The data obtained from GC-MS analysis is often used in computational models for ¹³C-Metabolic Flux Analysis (¹³C-MFA) to provide a quantitative understanding of the entire metabolic network. sci-hub.se
Table 3: Typical GC-MS Parameters for L-ALANINE (2-13C) Tracer Analysis
| Parameter | Typical Setting/Value | Purpose |
| Gas Chromatography | ||
| Column | DB-35MS or similar | Separation of derivatized metabolites. nih.gov |
| Carrier Gas | Helium | Mobile phase for carrying analytes through the column. nih.gov |
| Injection Mode | Splitless | Maximizes the amount of sample entering the column for higher sensitivity. nih.gov |
| Temperature Program | Ramped (e.g., 100°C to 300°C) | Elution of a wide range of metabolites with different boiling points. nih.gov |
| Mass Spectrometry | ||
| Ionization Mode | Electron Impact (EI) | Fragmentation of metabolites to produce characteristic mass spectra. nih.gov |
| Ionization Energy | 70 eV | Standard energy for reproducible fragmentation patterns. nih.gov |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions of interest. acs.orgnih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Global Metabolite Isotope Profiling
Liquid chromatography-mass spectrometry (LC-MS) is a powerful and sensitive analytical technique for the global profiling of metabolite isotopologues following the administration of L-alanine (2-13C). This method allows for the separation, detection, and quantification of a wide array of metabolites, providing insights into the metabolic fate of the 13C label from L-alanine. The process involves the separation of complex biological mixtures by liquid chromatography, followed by mass analysis to determine the mass-to-charge ratio (m/z) of the metabolites and their isotopologues.
The core principle behind using L-alanine (2-13C) in conjunction with LC-MS is to trace the path of the labeled carbon atom as it is incorporated into various downstream metabolites. When L-alanine (2-13C) is introduced into a biological system, cellular enzymes metabolize it, transferring the 13C label to other molecules. This results in a mass shift for these metabolites, which can be detected by the mass spectrometer. For a metabolite with 'n' carbon atoms, a series of isotopologues (M+0, M+1, M+2, ..., M+n) can be detected, where M is the monoisotopic mass of the unlabeled metabolite. nih.gov The distribution of these isotopologues, often referred to as the mass isotopomer distribution (MID) or mass distribution vector (MDV), provides a quantitative measure of the contribution of L-alanine to the synthesis of other metabolites. nih.gov
Recent technological advancements in LC-MS have significantly enhanced the ability to measure mass isotopomer distributions for a large number of intracellular metabolites from minimal sample sizes. d-nb.info This is crucial for studies involving cell cultures or other biological samples where the amount of material is limited. The data generated from LC-MS analysis can reveal the relative activities of various metabolic pathways. For instance, by tracing the 13C label from L-alanine (2-13C), researchers can elucidate its contribution to the tricarboxylic acid (TCA) cycle, gluconeogenesis, and the synthesis of other amino acids.
A typical workflow for an LC-MS-based global metabolite isotope profiling study using L-alanine (2-13C) involves several key steps. First, the biological system (e.g., cell culture, in vivo model) is exposed to the labeled substrate. After a designated period, metabolic activity is quenched, and the intracellular metabolites are extracted. The extracted metabolites are then separated using a liquid chromatography system, often employing hydrophilic interaction liquid chromatography (HILIC) for polar metabolites like amino acids and organic acids. researchgate.net The separated compounds are then ionized and introduced into the mass spectrometer for detection. The resulting data, which consists of mass spectra for each eluting compound, is then processed to identify metabolites and quantify the fractional abundance of their isotopologues. nih.gov It is imperative to correct this raw data for the natural abundance of 13C (approximately 1.1%) to accurately determine the enrichment from the labeled tracer. nih.govuni-regensburg.de
Research Findings from L-alanine (2-13C) LC-MS Studies
| Study Focus | Key Finding | Implication |
| Pancreatic Ductal Adenocarcinoma (PDAC) Metabolism | L-alanine is a significant carbon source for the TCA cycle and de novo fatty acid synthesis in PDAC cells. nih.gov | Highlights a metabolic flexibility in cancer cells that can be potentially targeted for therapy. |
| Amino Acid Metabolism in CHO Cells | Glucose is a major precursor for the synthesis of alanine. pnas.org | Provides insights into nutrient utilization in industrially relevant cell lines for optimizing bioprocesses. |
| General Metabolic Flux Analysis | The distribution of 13C in alanine and its fragments can be used to determine the relative fluxes of major glycolytic pathways. sci-hub.se | Demonstrates the utility of alanine isotopologues in quantifying central carbon metabolism. |
Tandem Mass Spectrometry (MS/MS) for Isotopologue Resolution and Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) is an advanced analytical technique that provides an additional layer of specificity and structural information in metabolic tracer studies using L-alanine (2-13C). Unlike single-stage MS, which measures the mass-to-charge ratio of intact molecular ions, MS/MS involves the selection of a specific precursor ion (e.g., a particular isotopologue of a metabolite), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This process yields a fragmentation spectrum that is characteristic of the molecule's structure and can reveal the specific position of the isotopic label within the molecule. nih.govresearchgate.net
The ability to resolve isotopomers—molecules with the same isotopic composition but different positional labeling—is a key advantage of MS/MS. nih.gov For example, if L-alanine (2-13C) is converted to pyruvate and then to lactate, the resulting lactate will be labeled at the C2 position. If this labeled lactate is then fragmented in the mass spectrometer, the masses of the resulting fragments will indicate that the 13C is on the second carbon atom. This level of detail is often not achievable with single-stage MS and is crucial for accurately mapping metabolic pathways and calculating metabolic fluxes.
The application of tandem MS is emerging as a promising technique with significant advantages over traditional MS and NMR-based methods for measuring isotopic labeling in 13C-flux studies. researchgate.net The fragmentation patterns of labeled metabolites provide valuable constraints for metabolic flux analysis (MFA) models, leading to more accurate and precise flux estimations. researchgate.net For instance, by analyzing the fragmentation of different isotopologues of a metabolite, researchers can deduce the specific biochemical reactions that led to its formation.
The experimental workflow for an MS/MS-based tracer study is similar to that of an LC-MS study, but with an additional fragmentation step in the mass spectrometer. After chromatographic separation, specific precursor ions corresponding to the metabolite of interest and its isotopologues are sequentially isolated and fragmented. The resulting product ion spectra are then collected. The analysis of these spectra involves comparing the fragmentation patterns of the labeled and unlabeled metabolites to identify fragments that retain the 13C label. This information is then used to determine the positional enrichment of the label.
Illustrative Fragmentation Data for L-Alanine Isotopologues
The following table illustrates how MS/MS can distinguish between different isotopologues of alanine based on their fragmentation patterns. In this hypothetical example, we consider the fragmentation of unlabeled alanine (M+0), alanine labeled at the C1 position (M+1), and alanine labeled at the C2 position (M+1). The collision-induced dissociation of the protonated molecule [M+H]+ of alanine (m/z 90 for unlabeled) typically results in the loss of the carboxyl group (as H2O and CO), leading to a prominent fragment ion at m/z 44, corresponding to the iminium ion [CH3-CH=NH2]+.
| Precursor Ion (m/z) | Labeling Position | Key Fragment Ion (m/z) | Interpretation |
| 90 | Unlabeled | 44 | The fragment contains C2 and C3. |
| 91 | 1-13C | 44 | The 13C label is lost with the carboxyl group. The fragment contains C2 and C3. |
| 91 | 2-13C | 45 | The 13C label is retained in the fragment ion, indicating it is at the C2 position. |
This table is a simplified representation for illustrative purposes. Actual fragmentation patterns can be more complex.
By analyzing these distinct fragmentation patterns, researchers can precisely trace the metabolic fate of the carbon atom from the C2 position of L-alanine as it is incorporated into other metabolites, thereby providing a highly detailed view of metabolic network activity.
Elucidation of Metabolic Pathways Using L Alanine 2 13c As a Tracer
Investigations into Glucose Metabolism and Gluconeogenesis Dynamics
L-ALANINE (2-13C) is instrumental in dissecting the complex interplay between amino acid and carbohydrate metabolism, particularly in the context of glucose production and storage.
Tracing Carbon Flow from L-ALANINE (2-13C) into Glucose and Glycogen (B147801) Synthesis
The carbon-13 label at the second position of L-alanine allows for the direct tracking of its carbon skeleton as it is converted to pyruvate (B1213749) and subsequently enters gluconeogenic pathways to form glucose and glycogen. nih.gov Alanine (B10760859) is a key gluconeogenic precursor, particularly in the liver. Studies have shown that while lactate (B86563) may be a more efficient precursor for glucose synthesis, alanine is a better precursor for glycogen synthesis, as indicated by a higher glycogen-to-glucose synthesis ratio from alanine compared to lactate. pnas.org
The process begins with the transamination of L-ALANINE (2-13C) to [2-13C]pyruvate. This labeled pyruvate can then be carboxylated to oxaloacetate, a key intermediate in gluconeogenesis. As this labeled oxaloacetate proceeds through the gluconeogenic pathway, the 13C label is incorporated into the resulting glucose and glycogen molecules. By using techniques like nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the position and abundance of the 13C label in glycogen, thereby quantifying the contribution of alanine to its synthesis. researchgate.net For instance, in perfused rat livers, the incorporation of 13C from L-[3-13C]alanine into glycogen has been monitored in real-time, demonstrating active glycogen synthesis. researchgate.net
Table 1: Contribution of Alanine to Glucose and Glycogen Synthesis
| Precursor | Glucose Synthesis (µmol/100mg protein/hr) | Glycogen Synthesis (µmol glucose equiv./100mg protein/hr) | Glycogen/Glucose Ratio |
|---|---|---|---|
| Lactate (20mM) + Glucose (10mM) | 58 | 3.1 | 0.05 |
| Alanine (20mM) + Glucose (10mM) | 19 | 10 | 0.53 |
Data adapted from PNAS. pnas.org
Assessment of Hepatic Glucose Production and Carbon Recycling
L-ALANINE (2-13C) is a valuable tracer for assessing hepatic glucose production (HGP) and the recycling of carbon back to glucose. In conditions such as fasting or in certain diseases like lung cancer, gluconeogenesis from amino acids like alanine is elevated. nih.govcapes.gov.br By infusing L-ALANINE (2-13C) and measuring the appearance of 13C in circulating glucose, the rate of gluconeogenesis from alanine can be quantified.
Studies in weight-losing lung cancer patients have demonstrated significantly higher whole-body glucose production and gluconeogenesis from alanine compared to weight-stable patients and healthy controls. capes.gov.br This indicates an aberrant metabolic state where amino acids are increasingly utilized for glucose synthesis. Furthermore, the use of L-ALANINE (2-13C) can help elucidate the concept of the "alanine cycle," where glucose is taken up by peripheral tissues, converted to alanine (which is then released into circulation), and subsequently used by the liver for gluconeogenesis. nih.gov This represents a form of carbon recycling. The detection of [2-13C]phosphoenolpyruvate (PEP) following administration of hyperpolarized [2-13C]pyruvate (derived from L-ALANINE (2-13C)) provides a direct measure of pyruvate carboxylase flux, the initial committed step in gluconeogenesis from pyruvate. acs.org
Analysis of Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerosis
The TCA cycle is a central hub of cellular metabolism, and L-ALANINE (2-13C) provides a window into its complex dynamics, including the entry of substrates, their subsequent oxidation, and the replenishment of cycle intermediates.
Entry and Fate of L-ALANINE (2-13C) Derived Pyruvate in the TCA Cycle
Following its conversion to [2-13C]pyruvate, the labeled carbon from L-ALANINE (2-13C) can enter the TCA cycle through two primary routes. diabetesjournals.org The first is via pyruvate dehydrogenase (PDH), which decarboxylates pyruvate to form [1-13C]acetyl-CoA. This labeled acetyl-CoA then condenses with oxaloacetate to form [1-13C]citrate, and the label is subsequently traced through various TCA cycle intermediates. The second entry point is through pyruvate carboxylase (PC), an anaplerotic reaction that converts [2-13C]pyruvate to [2-13C]oxaloacetate. diabetesjournals.org
The distinct labeling patterns resulting from these two entry points allow for the determination of their relative fluxes. For instance, hyperpolarized [2-13C]pyruvate studies have enabled the detection of downstream metabolites like [5-13C]glutamate, which is a marker for TCA cycle activity originating from the PDH pathway. nih.govnih.gov The ratio of metabolites such as lactate to glutamate (B1630785), derived from [2-13C]pyruvate, can serve as a biomarker for the balance between glycolysis and oxidative phosphorylation. nih.gov
Table 2: Metabolic Fate of [2-13C]Pyruvate in the TCA Cycle
| Entry Pathway | Initial Labeled Product | Key Downstream Labeled Metabolites |
|---|---|---|
| Pyruvate Dehydrogenase (PDH) | [1-13C]Acetyl-CoA | [1-13C]Citrate, [5-13C]Glutamate |
| Pyruvate Carboxylase (PC) | [2-13C]Oxaloacetate | [2-13C]Malate, [2,3-13C]Glutamate |
Information compiled from various studies. diabetesjournals.orgnih.govnih.gov
Quantification of Anaplerotic Contribution to TCA Cycle Replenishment
Anaplerosis, the replenishment of TCA cycle intermediates, is crucial for maintaining cycle function, especially in highly metabolic tissues. L-ALANINE (2-13C) is a key tool for quantifying the anaplerotic flux mediated by pyruvate carboxylase. When [2-13C]pyruvate enters the TCA cycle via PC to form [2-13C]oxaloacetate, this leads to specific labeling patterns in downstream intermediates like glutamate and aspartate. diabetesjournals.org
By analyzing the isotopomer distribution in these amino acids using NMR or mass spectrometry, the contribution of anaplerosis to the total TCA cycle flux can be calculated. diabetesjournals.org For example, anaplerotic metabolism via pyruvate carboxylase results in the labeling of the C2 position of oxaloacetate. diabetesjournals.org Subsequent metabolism can lead to glutamate labeled at the C2 and C3 positions. diabetesjournals.org This is distinct from the labeling pattern that arises from the oxidative entry of pyruvate via PDH, which primarily labels glutamate at the C4 position in the first turn of the cycle. diabetesjournals.org
Monitoring Carbon Scrambling and De Novo Synthesis of TCA Intermediates
The symmetric nature of certain TCA cycle intermediates, such as succinate (B1194679) and fumarate, leads to the "scrambling" of the 13C label. When [2-13C]oxaloacetate, formed from L-ALANINE (2-13C) via PC, is metabolized through the TCA cycle, it eventually forms symmetric succinate. This results in the randomization of the 13C label between the C2 and C3 positions of the subsequent four-carbon intermediates. diabetesjournals.org
This carbon scrambling can be observed in the isotopomer distribution of metabolites like glutamate. diabetesjournals.org For example, the initial anaplerotic entry of [2-13C]pyruvate labels oxaloacetate at C2. After one turn of the TCA cycle and the associated scrambling at succinate, the label can appear in both C2 and C3 of oxaloacetate, and consequently in glutamate. diabetesjournals.org The analysis of these complex labeling patterns provides detailed information on the turnover and de novo synthesis of TCA cycle intermediates, offering a deeper understanding of mitochondrial function. wustl.edu
Interrogation of Amino Acid Metabolism and Interconversion Networks
The stable isotope tracer L-ALANINE (2-13C) is a powerful tool for investigating the intricate networks of amino acid metabolism. By tracing the journey of the labeled carbon atom from the C2 position of alanine, researchers can elucidate the flux through key metabolic pathways and understand how different amino acid pools are interconnected.
Pathways of L-ALANINE (2-13C) Transamination and Oxidative Deamination
The catabolism of L-alanine in eukaryotes primarily begins with transamination, a reversible reaction catalyzed by the enzyme alanine aminotransferase (ALT). nih.govuobabylon.edu.iq This enzyme, which requires pyridoxal (B1214274) phosphate (B84403) (PLP) as a coenzyme, facilitates the transfer of the amino group from L-alanine to an α-keto acid, most commonly α-ketoglutarate. uobabylon.edu.iqwikipedia.org When L-ALANINE (2-13C) is used as the substrate, this reaction yields [2-13C]pyruvate and L-glutamate. nih.govwikipedia.org
The reaction can be summarized as: L-ALANINE (2-13C) + α-ketoglutarate ⇌ [2-13C]pyruvate + L-glutamate
This transamination step is central to cellular metabolism as it directly links amino acid metabolism with glycolysis and the citric acid cycle (TCA cycle). wikipedia.org The generated [2-13C]pyruvate can enter various metabolic fates, while the newly synthesized glutamate can undergo further reactions.
While transamination is the primary route, the amino group from the resulting glutamate can be released as ammonia (B1221849) through oxidative deamination. This process is catalyzed by glutamate dehydrogenase (GDH), which converts glutamate back to α-ketoglutarate while releasing an ammonium (B1175870) ion. uobabylon.edu.iqwikipedia.org This two-step process, where transamination is followed by the deamination of glutamate, is often referred to as transdeamination and serves as a major pathway for the removal of amino groups from most amino acids. uobabylon.edu.iq In some bacteria, alanine can also be directly converted to pyruvate through oxidative deamination. nih.gov
Carbon Contribution to Other Amino Acids (e.g., Glutamate, Aspartate)
The [2-13C]pyruvate formed from the transamination of L-ALANINE (2-13C) serves as a key metabolic node, allowing the labeled carbon to be distributed into other non-essential amino acids. The primary route for this distribution is through the citric acid cycle (TCA cycle). nih.gov
The [2-13C]pyruvate enters the mitochondria and can follow two main pathways:
Oxidative Decarboxylation: The pyruvate dehydrogenase complex converts [2-13C]pyruvate into [1-13C]acetyl-CoA and carbon dioxide. This acetyl-CoA then enters the TCA cycle by condensing with oxaloacetate.
Carboxylation: Pyruvate carboxylase can convert [2-13C]pyruvate directly into [2-13C]oxaloacetate, which is an anaplerotic reaction that replenishes TCA cycle intermediates. nih.gov
Once the 13C label enters the TCA cycle, it is incorporated into the cycle's intermediates. Through the action of aminotransferases, these labeled intermediates can be converted into amino acids. Specifically:
Glutamate: The TCA cycle intermediate α-ketoglutarate can be transaminated to form glutamate. diabetesjournals.org Tracing studies using labeled alanine show significant labeling in glutamate. nih.govdiabetesjournals.org For instance, if the label scrambles at the level of succinate within the TCA cycle, 13C labeling can appear at the C2 and C3 positions of glutamate. diabetesjournals.org
Aspartate: The TCA cycle intermediate oxaloacetate can be converted to aspartate via the enzyme aspartate aminotransferase. diabetesjournals.orgpnas.org Research has demonstrated the time-dependent appearance of [2-13C]aspartate in cells incubated with labeled alanine, confirming this metabolic link. diabetesjournals.org
Nuclear Magnetic Resonance (NMR) studies on clonal pancreatic β-cells incubated with L-[3-13C]alanine (which, like L-ALANINE (2-13C), produces labeled pyruvate) have provided clear evidence of these conversions. The findings demonstrate a rapid conversion of alanine to pyruvate and subsequently to measurable end products, including other amino acids.
| Incubation Time | Detected 13C-Labeled Metabolites |
|---|---|
| 20 minutes | [3-13C]lactate, [4-13C]glutamate, [2-13C]acetate |
| 60 minutes | [3-13C]glutamate, [2-13C]glutamate, [2-13C]aspartate |
| 120 minutes | [3-13C]aspartate |
Examination of Lipid and Nucleotide Biosynthesis Pathways
The metabolic fate of the carbon from L-ALANINE (2-13C) extends beyond amino acid interconversion, contributing to the biosynthesis of other critical macromolecules such as lipids and nucleotides.
Tracing L-ALANINE (2-13C) Carbon into Fatty Acid Synthesis
The synthesis of fatty acids is fundamentally dependent on the availability of acetyl-CoA. The carbon skeleton of L-alanine is a significant source for this building block. Following the transamination of L-ALANINE (2-13C) to [2-13C]pyruvate, the pyruvate dehydrogenase complex in the mitochondria catalyzes its oxidative decarboxylation to [1-13C]acetyl-CoA. nih.gov
This labeled acetyl-CoA can then be transported to the cytoplasm and utilized in the de novo synthesis of fatty acids. Each molecule of [1-13C]acetyl-CoA incorporated during fatty acid synthesis will introduce the stable isotope into the growing acyl chain. Research conducted on the insect Manduca sexta using [3-13C]alanine demonstrated that the pattern of 13C labeling in fatty acids was consistent with the de novo pathway, which utilizes [2-13C]acetyl-CoA derived from the oxidation of the labeled alanine. nih.gov This confirms that alanine-derived carbon is readily shunted into lipogenesis. nih.gov
Contribution to De Novo Nucleotide Synthesis Pathways
L-ALANINE (2-13C) contributes indirectly but crucially to the de novo synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides, primarily by supplying carbon and nitrogen to precursor molecules. nih.gov
The key contributors to nucleotide biosynthesis that can be derived from alanine metabolism are:
Aspartate: As established previously, the carbon from L-ALANINE (2-13C) can be incorporated into the TCA cycle intermediate oxaloacetate, which is then transaminated to form labeled aspartate. diabetesjournals.org The entire carbon backbone of aspartate is used to build the pyrimidine ring. nih.govnih.gov Additionally, the amino group of aspartate is one of the nitrogen sources in the synthesis of the purine ring. nih.gov
Glutamine: Glutamine, a non-essential amino acid, serves as a primary nitrogen donor in several steps of both purine and pyrimidine biosynthesis. nih.gov The transamination of L-alanine with α-ketoglutarate produces glutamate. wikipedia.org This glutamate can then be converted to glutamine by glutamine synthetase, thereby transferring the nitrogen originating from alanine to be used in nucleotide synthesis. The depletion of glutamine is known to cause cell death in many rapidly proliferating cells, a phenomenon termed "glutamine addiction". nih.gov
Glycine: Glycine is a direct precursor for the purine ring. While not directly synthesized from alanine, the metabolic networks are interconnected, and intermediates derived from alanine metabolism can flow into pathways that produce glycine.
By tracing the 13C label from L-ALANINE (2-13C) into aspartate, researchers can quantify the contribution of alanine to the pyrimidine pool. Studies using 13C-labeled glutamine have shown significant enrichment in aspartate and subsequently in pyrimidine nucleotides like UMP, highlighting the importance of this pathway. nih.govnih.gov Therefore, L-ALANINE (2-13C) serves as an excellent tracer to probe the links between amino acid metabolism and the synthesis of the building blocks of DNA and RNA.
Applications of L Alanine 2 13c in Diverse Biological Systems Research
In Vitro Cellular and Microbial Metabolism Studies
In controlled laboratory settings, L-ALANINE (2-13C) is instrumental in dissecting the intricate metabolic networks of individual cells and microorganisms.
Characterization of Metabolic Phenotypes in Mammalian Cell Lines (e.g., Cancer, Pancreatic β-cells)
The study of metabolic reprogramming is crucial in understanding diseases like cancer and diabetes. L-ALANINE (2-13C) has been effectively used to probe the metabolic shifts in these conditions.
In pancreatic β-cells, such as the BRIN-BD11 cell line, L-alanine metabolism is vital for insulin (B600854) secretion. diabetesjournals.org Studies using 13C NMR have shown that these cells substantially metabolize L-alanine, leading to the production of glutamate (B1630785) and aspartate. diabetesjournals.orgdiabetesjournals.org This metabolic activity is linked to the generation of ATP and other signaling molecules that trigger insulin release. diabetesjournals.orgresearchgate.net When L-ALANINE (2-13C) is introduced, the 13C label can be traced as it incorporates into pyruvate (B1213749) and subsequently into TCA cycle intermediates. diabetesjournals.org For instance, prolonged exposure of BRIN-BD11 cells to L-alanine alters metabolic flux, increasing the labeling of glutamate at the C4 position, which indicates an increased flux through pyruvate dehydrogenase. portlandpress.com This demonstrates a reversible desensitization of the β-cells to amino acid-induced insulin secretion. portlandpress.com
In cancer research, particularly in pancreatic ductal adenocarcinoma (PDAC), alanine (B10760859) metabolism is a key feature. nih.gov Cancer cells often exhibit altered metabolic pathways to support their rapid proliferation. researchgate.net Stable-isotope tracing with 13C-labeled alanine has revealed that PDAC cells have a high demand for this amino acid. nih.gov The 13C label from alanine can be tracked into TCA cycle metabolites like citrate, indicating that alanine serves as a significant carbon source for the central energy-producing pathway in these cancer cells. nih.gov This reliance on alanine creates a "metabolic niche" that could potentially be targeted for therapeutic intervention. nih.gov
Table 1: Metabolic Fate of L-ALANINE (2-13C) in Mammalian Cell Lines This table is interactive. Click on the headers to sort the data.
| Cell Line | Experimental Condition | Key Labeled Metabolites Observed | Research Finding | Citation |
|---|---|---|---|---|
| BRIN-BD11 (Pancreatic β-cell) | Acute exposure to L-[3-13C]alanine | [3-13C]Lactate, [4-13C]Glutamate, [2-13C]Acetate | Demonstrates substantial oxidative metabolism of L-alanine. | diabetesjournals.org |
| BRIN-BD11 (Pancreatic β-cell) | Prolonged (18h) culture with L-alanine followed by incubation with L-[3-13C]alanine | Increased labeling of Glutamate at C4 position | Indicates increased flux through pyruvate dehydrogenase and metabolic desensitization. | portlandpress.com |
| Pancreatic Ductal Adenocarcinoma (PDAC) cells | Culture with 13C3-alanine | 13C-labeled Citrate and other TCA cycle intermediates | Alanine serves as a significant anaplerotic source, fueling the TCA cycle. | nih.gov |
| HCT116 (Colon Cancer) cells | Incubation with [U-13C6]glucose in varying glutamine conditions | 13C-Alanine, 13C-Lactate | Alanine production is linked to both glycolytic pyruvate and pyruvate replenished from the TCA cycle. | nih.gov |
Analysis of Metabolic Engineering Strategies in Microbial Systems (e.g., Corynebacterium glutamicum, E. coli)
Metabolic engineering aims to modify the metabolic pathways of microorganisms to enhance the production of valuable chemicals, such as amino acids. oup.com L-ALANINE (2-13C) is a key tool in 13C-Metabolic Flux Analysis (13C-MFA), which quantifies the flow of carbon through metabolic networks. embopress.orgplos.org
In Corynebacterium glutamicum, a bacterium used for the industrial production of amino acids like L-valine and L-lysine, 13C-MFA is essential for understanding and optimizing production strains. asm.orgnih.gov By growing C. glutamicum on a 13C-labeled substrate and analyzing the labeling patterns of intracellular metabolites, including alanine, researchers can determine the activity of different pathways. nih.govresearchgate.net For instance, in L-valine producing strains deficient in the pyruvate dehydrogenase complex, 13C-MFA revealed a significant increase in the carbon flux through the pentose (B10789219) phosphate (B84403) pathway (PPP) to meet the high demand for NADPH. asm.orgnih.gov The labeling pattern of alanine, which is synthesized from pyruvate, provides crucial information about the split ratio between glycolysis and the PPP. embopress.orgshimadzu.com
Similarly, in Escherichia coli, metabolic engineering strategies are employed to produce L-alanine and other chemicals. oup.comresearchgate.net Deletion of genes involved in competing pathways and overexpression of genes in the desired pathway can redirect metabolic flux. pnas.org 13C-MFA, using tracers like L-ALANINE (2-13C) or labeled glucose that produces labeled alanine, helps to verify the effects of these genetic modifications and identify further targets for optimization. shimadzu.commdpi.com
Table 2: Application of 13C-MFA in Microbial Systems This table is interactive. Click on the headers to sort the data.
| Microorganism | Engineering Goal | Key Finding from 13C-MFA | Implication | Citation |
|---|---|---|---|---|
| Corynebacterium glutamicum | L-Valine production | Increased flux through the Pentose Phosphate Pathway in PDHC-deficient strains. | Engineering strategies must account for increased NADPH demand. | asm.orgnih.gov |
| Escherichia coli | L-Alanine production | Anaerobic fermentation redirects most carbon flux to alanine, achieving high yields. | Demonstrates the potential of anaerobic processes for amino acid production. | oup.com |
| Corynebacterium glutamicum | L-Methionine production | Increased NADPH supply enhances glycolytic flux. | Provides targets for further engineering to improve L-methionine synthesis. | mdpi.com |
Investigation of Specific Cell Type Interactions (e.g., Glia-Neuron Metabolism)
In the brain, metabolic coupling between different cell types, particularly astrocytes (a type of glial cell) and neurons, is critical for normal function. L-ALANINE (2-13C) is used to trace the metabolic interplay between these cells.
Studies using co-cultures of astrocytes and neurons have shown that alanine plays a role as a carrier of carbon and nitrogen. researchgate.net When these cultures are supplied with [3-13C]alanine, the label is tracked into different metabolites in each cell type. Astrocytes primarily convert the labeled alanine into lactate (B86563), which can then be released and taken up by neurons as an energy source. researchgate.net Neurons, on the other hand, can use alanine to synthesize neurotransmitter amino acids like glutamate and GABA. researchgate.netresearchgate.net This suggests the existence of a lactate-alanine shuttle between astrocytes and neurons, complementing the well-known glutamate-glutamine cycle. researchgate.net Research in Drosophila has further solidified this concept, showing that glycolysis-derived alanine from glial cells is essential for fueling neuronal mitochondria to support memory formation. biorxiv.orgnih.gov
Ex Vivo Organ and Tissue Perfusion Models
Ex vivo perfusion of organs allows for the study of metabolism in a whole-organ context, bridging the gap between in vitro cell culture and in vivo studies. L-ALANINE (2-13C) is a valuable tracer in these models.
Assessment of Metabolic Activity in Perfused Livers and Kidneys
The liver is a central hub of metabolism, responsible for processes like gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors). Alanine is a major gluconeogenic substrate. osti.govnih.gov In perfused rat livers, introducing [3-13C]alanine allows researchers to follow its conversion to glucose and other metabolites like aspartate and glutamate using NMR. nih.gov This helps to understand the rates of gluconeogenesis and the activity of related enzymes like aminotransferases and the TCA cycle. nih.govpnas.org Studies have shown that in fasted states, the liver increases its use of alanine for glucose production. pnas.org
In perfused kidneys, particularly those intended for transplantation, assessing metabolic viability is crucial. kuleuven.beresearchgate.net Using 13C-labeled glucose in the perfusion fluid, studies have shown that kidneys produce 13C-labeled lactate and alanine, indicating active glycolysis even under hypothermic conditions. researchgate.netnih.govresearchgate.net The rate of labeled alanine production can serve as an indicator of anaerobic metabolism. kuleuven.benih.gov For example, kidneys from donors after circulatory death show higher levels of 13C-alanine early in perfusion, reflecting a greater reliance on anaerobic pathways. kuleuven.be
Table 3: Metabolic Tracing in Perfused Organs This table is interactive. Click on the headers to sort the data.
| Organ | Species | Tracer Used | Key Labeled Metabolites | Finding | Citation |
|---|---|---|---|---|---|
| Liver | Mouse (fasted) | Hyperpolarized [1-13C]pyruvate | [1-13C]Lactate, [1-13C]Alanine, [1,4-13C]Malate, [1,4-13C]Aspartate, [13C]Bicarbonate | Pyruvate enters the TCA cycle primarily via pyruvate carboxylase, and cataplerotic flux through PEPCK is the main source of bicarbonate. | pnas.org |
| Liver | Rat | [3-13C]alanine | [2,3-13C]Aspartate, [2,3-13C]Glutamate | Reveals differential proton-deuteron exchange rates, suggesting heterogeneous solvent environments within the liver. | nih.gov |
| Kidney | Porcine | [U-13C]glucose | [U-13C]Lactate, [U-13C]Alanine | Demonstrates de novo metabolism occurs during hypothermic machine perfusion, with increasing alanine production over time. | researchgate.netresearchgate.net |
| Kidney | Human (DCD) | [U-13C]glucose | [13C]Alanine, [13C]Lactate | Higher levels of labeled alanine compared to DBD kidneys, indicating greater reliance on anaerobic metabolism. | kuleuven.be |
Studies of Myocardial Metabolism in Isolated Perfused Hearts
The heart is metabolically flexible, able to use various substrates for energy. nih.gov In isolated perfused rat hearts, hyperpolarized [1-13C]pyruvate is a powerful tool to investigate cardiac metabolism in real-time. nih.govnih.gov Upon infusion, the hyperpolarized 13C label is rapidly transferred to downstream metabolites, including [1-13C]alanine and [1-13C]lactate, which can be detected by NMR. nih.govresearchgate.net The ratio of labeled lactate to alanine can provide insights into the cytosolic redox state (NADH/NAD+). pnas.org Studies have shown that under adrenergic stimulation (e.g., with isoproterenol), there is a rapid increase in lactate production, partly from glycogen (B147801) stores, while the alanine signal remains relatively unaffected. nih.govnih.gov This indicates a sudden shift in substrate utilization in response to increased cardiac workload. nih.gov
Investigation of Metabolic Changes During Organ Preservation and Reperfusion
The use of L-alanine labeled with carbon-13, specifically L-ALANINE (2-13C), has been instrumental in elucidating the metabolic shifts that occur in organs during preservation and subsequent reperfusion. These studies are critical for improving organ viability for transplantation.
During organ preservation, particularly under hypothermic conditions, metabolic activity continues, albeit at a reduced rate. Studies using carbon-13 enriched glucose have shown that even in a hypothermic, hypoxic environment, de novo metabolism occurs. researchgate.net In porcine kidneys undergoing hypothermic machine perfusion (HMP), there is significant enrichment of 13C in key metabolites like lactate and alanine in both the perfusion fluid and tissue extracts. researchgate.net The amount of enriched lactate and alanine in the perfusion fluid increases over time, indicating active metabolic pathways. researchgate.net The presence of these labeled metabolites suggests that even under these preservation conditions, glycolysis is active. researchgate.net
The ratio of lactate to alanine has been identified as a key indicator of the metabolic state of the organ. For instance, in canine hearts preserved with HMP, a low lactate/alanine ratio is associated with a favorable metabolic profile, indicating predominantly aerobic metabolism. semanticscholar.org Conversely, a significantly higher lactate to alanine ratio was observed after static cold storage (SCS), suggesting a shift towards anaerobic metabolism. semanticscholar.org
Furthermore, L-alanine itself has been investigated as a protective agent during ischemia-reperfusion injury. In ex vivo perfused livers from fasting rats, alanine was shown to attenuate enzyme release during reoxygenation compared to glucose. semanticscholar.org This suggests a protective effect of alanine on the liver during normothermic ischemia-reperfusion injury. semanticscholar.org Specifically, L-alanyl-glutamine preconditioning in rats undergoing hepatic ischemia-reperfusion has been shown to significantly reduce levels of alanine aminotransferase (ALT), lactate dehydrogenase (LDH), and caspase-3 expression, indicating hepatic protection. scielo.br
Metabolomic analyses of kidneys subjected to ischemia-reperfusion injury have revealed the importance of amino acid metabolism in the protective effects of remote ischemic preconditioning (RIP). europeanreview.org In RIP-treated kidneys, there is a higher percentage of amino acids, and pathway analysis points to the involvement of alanine, aspartate, and glutamate metabolism in the beneficial effects. europeanreview.org
Below is a data table summarizing findings from a study on porcine kidneys during HMP with 13C-enriched glucose.
| Time Point | Enriched Lactate (nmol) in Perfusate (Mean ± SD) | Enriched Alanine (nmol) in Perfusate (Mean ± SD) |
| 6 hours | 31.1 ± 12.2 | 1.73 ± 0.89 |
| 24 hours | 93.4 ± 25.6 | 6.80 ± 2.56 |
| Data from a study on porcine kidneys (n=6) during 24 hours of HMP with [U-13C] glucose incorporated into the perfusion fluid. researchgate.net |
In Vivo Non-Human Animal Model Investigations
Quantification of Systemic and Organ-Specific Metabolic Fluxes in Rodent Models
L-ALANINE (2-13C) is a valuable tracer for quantifying metabolic fluxes in vivo, providing insights into both systemic and organ-specific metabolism in rodent models. These studies often employ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to track the fate of the 13C label.
In rats, the infusion of 13C-labeled L-alanine has been used to investigate liver metabolism under gluconeogenic conditions. nih.gov These studies have allowed for the estimation of the enrichment of the alanine pool and the observation of various metabolic pathways, including the tricarboxylic acid (TCA) cycle. nih.gov For example, it was determined that labeled alanines primarily enter the TCA cycle through pyruvate carboxylase. nih.gov
Metabolic flux analysis (MFA) using 13C tracers allows for the calculation of absolute rates through individual metabolic pathways. frontiersin.org In rodent models, this has been applied to study liver metabolism in vivo. researchgate.net By infusing tracers like [3-13C]lactate, researchers can analyze the labeling patterns of metabolites such as [2-13C]alanine to understand flux ratios, for instance, the ratio of pyruvate kinase to pyruvate carboxylase activity. researchgate.net
Furthermore, studies in mice have utilized L-alanine to investigate its effects on systemic glucose metabolism. Oral administration of L-alanine has been shown to improve glucose tolerance in both chow-fed and high-fat diet-fed mice. nih.gov These effects are linked to the activation of AMP-activated protein kinase (AMPK) in the liver, which is mediated by intracellular alanine metabolism that alters the AMP/ATP ratio. nih.govresearchgate.net
A multi-compartment metabolic model has been developed to quantify tissue-specific fluxes in mice, particularly focusing on the liver and kidney. nih.gov By infusing a cocktail of isotopes including [13C3]propionate, researchers can measure the mass isotopomer distributions (MIDs) of metabolites like alanine in plasma, liver, and kidney to estimate fluxes through pathways like gluconeogenesis. nih.gov
The table below presents data on plasma alanine levels and glucose tolerance in mice following oral administration of L-alanine.
| Treatment | Plasma Alanine (µM) after 15 min | Blood Glucose (mg/dL) during IPGTT (peak) |
| Control (Saline) | Baseline | ~250 |
| L-Alanine (1.5 g/kg) | Increased | ~175 |
| Data from a study on mice gavaged with L-alanine 15 minutes prior to an intraperitoneal glucose tolerance test (IPGTT). nih.gov |
Analysis of Metabolic Adaptations in Genetically Modified Organisms
The use of L-ALANINE (2-13C) and other isotopic tracers is crucial for understanding the metabolic consequences of genetic modifications in animal models. These studies reveal how specific gene knockouts or alterations impact metabolic pathways.
In a study involving liver-specific knockout of cytosolic phosphoenolpyruvate (B93156) carboxykinase (PEPCK-C) in mice, a key enzyme in gluconeogenesis, researchers used a combination of 2H and 13C isotopes to assess metabolic adaptations. nih.gov Despite the disruption of hepatic gluconeogenesis, whole-body glucose production and arterial glucose levels remained unaffected. nih.gov This was due to a compensatory increase in renal glucose production and gluconeogenesis. nih.gov The study utilized a multicompartment metabolic model to analyze mass isotopomer distributions of metabolites, including alanine, in the plasma, liver, and kidneys to determine these tissue-specific flux changes. nih.gov
Metabolic engineering in microorganisms, such as Escherichia coli, has also been extensively studied to optimize the production of L-alanine. nih.gov While not a genetically modified animal model, these studies demonstrate how genetic manipulation can reroute metabolic flux towards a desired product. For instance, inactivating competing pathways and overexpressing key enzymes like alanine dehydrogenase can significantly increase L-alanine yield from renewable resources like glucose. nih.govnih.gov In some engineered strains, all foreign genes are integrated into the chromosome, eliminating the need for plasmids and inducers. nih.gov
Another example in E. coli demonstrates how stress-induced mutagenesis can lead to the emergence of L-alanine prototrophic suppressors from an L-alanine auxotroph. mdpi.com Mutations in genes like pta (phosphate acetyltransferase) or aceE (pyruvate dehydrogenase E1 component) were found to restrict metabolic flow at these steps, leading to pyruvate accumulation and a subsequent shift towards L-alanine production. mdpi.com
The following table summarizes the key findings in PEPCK-C knockout mice compared to wild-type littermates.
| Parameter | Wild-Type (WT) Mice | PEPCK-C Knockout (KO) Mice |
| Hepatic Gluconeogenesis | Normal | Reduced |
| Renal Gluconeogenesis | Basal | Increased |
| Whole-Body Glucose Production | Unaffected | Unaffected |
| Arterial Glucose | Unaffected | Unaffected |
| Findings from a study using 2H/13C metabolic flux analysis in fasted mice. nih.gov |
Use in Preclinical Imaging Research (e.g., Hyperpolarized 13C-MRI)
Hyperpolarized (HP) carbon-13 Magnetic Resonance Imaging (MRI) is a rapidly emerging molecular imaging technique that allows for the real-time, non-invasive investigation of dynamic metabolic processes in vivo. nih.gov This technology dramatically increases the MRI signal of 13C-labeled molecules by over 10,000-fold, enabling the tracking of their metabolic conversion. nih.gov
HP [1-13C]pyruvate is the most widely studied probe and has been used in numerous preclinical models of diseases like cancer and liver disease. nih.govnih.gov Following injection, the conversion of HP [1-13C]pyruvate to downstream metabolites such as [1-13C]lactate, [1-13C]alanine, and 13C-bicarbonate can be monitored. nih.gov The rate of these conversions provides insights into the activity of key enzymes like lactate dehydrogenase (LDH), alanine aminotransferase (ALT), and pyruvate dehydrogenase (PDH), respectively. acs.org
In preclinical cancer research, HP 13C-MRI has shown promise for detecting tumors, assessing tumor grade, and monitoring early response to therapy. rsna.org For example, increased conversion of pyruvate to lactate is a hallmark of many cancers, a phenomenon known as the Warburg effect. nih.gov In models of inflammatory liver injury, an increase in the conversion of [1-13C]pyruvate to both alanine and lactate has been observed. nih.gov
While [1-13C]pyruvate is the most common tracer, other labeled positions offer unique advantages. For instance, hyperpolarized [2-13C]pyruvate has been investigated for its potential to probe gluconeogenesis more directly, as the label is retained in key intermediates of this pathway. acs.org This allows for the unambiguous detection of gluconeogenic products. acs.org
The table below indicates the metabolic pathways probed by different hyperpolarized 13C-pyruvate metabolites.
| Hyperpolarized Metabolite | Enzyme | Metabolic Pathway Indicated |
| [1-13C]Lactate | Lactate Dehydrogenase (LDH) | Glycolysis/Fermentation |
| [1-13C]Alanine | Alanine Aminotransferase (ALT) | Transamination |
| 13C-Bicarbonate | Pyruvate Dehydrogenase (PDH) | TCA Cycle/Oxidative Phosphorylation |
| Metabolic fates of hyperpolarized [1-13C]pyruvate. nih.govacs.org |
Mechanistic Enzymatic Studies with L-ALANINE (2-13C)
Probing Enzyme Catalysis and Substrate Specificity
L-ALANINE (2-13C) and other isotopically labeled analogs are powerful tools for investigating the mechanisms of enzyme catalysis and determining substrate specificity.
Studies on alanine racemase, an enzyme that converts L-alanine to D-alanine, have utilized substrate analogs to understand its catalytic mechanism. ebi.ac.uk The reaction proceeds through a pyridoxal-phosphate (PLP) dependent mechanism involving a transaldimination step where the substrate displaces a lysine (B10760008) residue from the PLP cofactor. ebi.ac.uk
In studies of alanine dehydrogenase (AlaDH), which catalyzes the reversible conversion of L-alanine to pyruvate, researchers have used mutagenesis to alter its substrate specificity. nih.govresearchgate.net While the wild-type enzyme is highly specific for L-alanine, mutations in the active site can broaden its substrate range to include other amino acids like L-cysteine, L-norvaline, and L-serine, albeit often with a significant decrease in activity towards L-alanine. nih.gov For example, single mutations like F94S and F94A in Mycobacterium tuberculosis AlaDH resulted in a vastly increased substrate range. nih.gov
Hyperpolarized 13C-labeled pyruvate has been used to probe the mechanism of alanine transaminase (ALT) on a very short timescale. nih.gov By using hyperpolarized 13CD3-pyruvate and observing the reaction in H2O, researchers could detect H-D exchange in the methyl group of the resulting alanine. nih.gov This provided evidence for an off-pathway enamine intermediate in the catalytic cycle. nih.gov Direct detection of the conversion of hyperpolarized [13C2]-pyruvate to [13Cα]-L-alanine allows for the real-time monitoring of enzyme activity. nih.gov
The table below shows the relative activity of wild-type and mutant AlaDH from M. tuberculosis with different substrates.
| Substrate (100 mM) | Wild-Type Relative Activity (%) | F94S Mutant Relative Activity (%) | F94A Mutant Relative Activity (%) |
| L-Alanine | 100 | 0.13 | 0.13 |
| L-Cysteine | 0.2 | <0.1 | <0.1 |
| L-Norvaline | 0.5 | 0.3 | 0.2 |
| L-Serine | 0.8 | <0.1 | <0.1 |
| L-Leucine | <0.1 | 0.1 | 0.2 |
| L-Methionine | <0.1 | 0.1 | 0.2 |
| Relative specific activities are expressed as a percentage of the wild-type activity with L-alanine. nih.gov |
Elucidation of Stereochemical Courses of Metabolic Reactions
The use of site-specifically labeled isotopic tracers, such as L-Alanine (2-13C), is a powerful technique for unraveling the intricate details of metabolic pathways. By introducing a heavy isotope like carbon-13 (¹³C) at a specific atomic position, researchers can track the fate of that atom through a series of biochemical transformations. This methodology is particularly crucial for elucidating the stereochemical course of enzymatic reactions, where the three-dimensional arrangement of atoms is altered. The ¹³C label at the C-2 (alpha-carbon) position of L-alanine serves as a precise probe to monitor reactions involving the formation or breaking of bonds at this chiral center, providing unambiguous insights into enzyme mechanisms.
One of the primary applications of L-Alanine (2-13C) is in the study of enzymes that catalyze reactions at the alpha-carbon, such as racemases and transaminases. These studies are fundamental to understanding how enzymes achieve their remarkable specificity and control over the stereochemical outcome of a reaction.
Investigating Alanine Racemase Mechanism
Alanine racemase (Alr) is a bacterial enzyme that catalyzes the interconversion of L-alanine and D-alanine. nih.gov D-alanine is an essential component of the peptidoglycan layer of bacterial cell walls, making alanine racemase a key target for antibiotic development. nih.gov The reaction mechanism involves the abstraction of the proton from the alpha-carbon (C-2), the central stereochemical event.
Using L-Alanine (2-13C) allows researchers to follow the fate of the C-2 carbon. The reaction is understood to proceed via a two-base mechanism involving a pyridoxal (B1214274) 5'-phosphate (PLP) cofactor. researchgate.net In the conversion of L-alanine to D-alanine, a catalytic base from the enzyme, such as a tyrosine residue (e.g., Tyr265'), abstracts the α-proton from the PLP-L-Ala complex. researchgate.net This forms a planar quinonoid intermediate. A second catalytic base, typically a lysine residue (e.g., Lys39), then donates a proton back to the C-2 carbon from the opposite face, resulting in the formation of the PLP-D-Ala complex. nih.govresearchgate.net
By employing L-Alanine (2-13C) in combination with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, the changes in the chemical environment of the C-2 carbon can be monitored. This helps confirm that the reaction proceeds through a carbanionic intermediate and clarifies the roles of the specific catalytic residues in the enzyme's active site, solidifying the understanding of its stereochemical course. jamstec.go.jp
Table 1: Elucidation of Alanine Racemase Stereochemistry
| Enzyme | Reaction Investigated | Role of L-ALANINE (2-13C) | Key Stereochemical Finding |
|---|---|---|---|
| Alanine Racemase (Alr) | Racemization of L-alanine to D-alanine | Acts as a tracer to monitor the bond-breaking and bond-forming events at the C-2 chiral center. | Confirms a two-base catalytic mechanism where the α-proton is removed and added from opposite sides of a planar intermediate, leading to inversion of stereochemistry. nih.govresearchgate.net |
Probing Transaminase Stereospecificity
Alanine transaminases (ALTs), also known as glutamic-pyruvic transaminases (GPTs), are pivotal enzymes that link carbohydrate and amino acid metabolism. They catalyze the reversible transfer of an amino group from L-alanine to an α-keto acid, typically α-ketoglutarate, to form pyruvate and L-glutamate. nih.gov This reaction also involves a PLP cofactor and proceeds through a series of stereospecifically controlled steps.
When L-Alanine (2-13C) is used as a substrate, the ¹³C label is retained in the C-2 position of the product, pyruvate. Tracking this label with ¹³C NMR allows for the precise measurement of flux through this pathway. pnas.orgdiabetesjournals.org Studies using [2-¹³C]alanine in cerebral slices have demonstrated its utility in probing the compartmentation of metabolism, for instance, by showing that a significant portion of alanine is initially metabolized in glial cells. nih.gov
Furthermore, investigating the back-and-forth interconversion between pyruvate and L-alanine using labeled substrates reveals details about enzyme-to-enzyme tunneling and the regulation of glycolytic intermediates. nih.gov The stereospecificity of the transaminase ensures that only the L-enantiomer of alanine is processed and that the transfer of the amino group occurs with a defined stereochemical outcome. The use of L-Alanine (2-13C) is instrumental in confirming the conservation of the carbon skeleton and the high fidelity of these enzymatic transformations.
Table 2: Elucidation of Alanine Transaminase Stereochemistry
| Enzyme | Reaction Investigated | Role of L-ALANINE (2-13C) | Key Stereochemical Finding |
|---|---|---|---|
| Alanine Transaminase (ALT/GPT) | Transamination of L-alanine to pyruvate | Traces the carbon skeleton to confirm the metabolic fate of the C-2 carbon into pyruvate. diabetesjournals.orgnih.gov | Demonstrates the high stereospecificity of the enzyme for L-alanine and the precise transfer of the amino group, linking amino acid and carbohydrate metabolism. |
Computational and Bioinformatic Integration in L Alanine 2 13c Research
Principles and Applications of 13C Metabolic Flux Analysis (13C-MFA)
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify intracellular metabolic fluxes. cortecnet.com The core principle of 13C-MFA involves introducing a 13C-labeled substrate, such as L-ALANINE (2-13C), into a biological system and then measuring the distribution of the 13C label in downstream metabolites. numberanalytics.comnumberanalytics.com This is typically done using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. numberanalytics.comnumberanalytics.com The resulting labeling patterns provide a wealth of information about the flow of carbon atoms through the metabolic network, allowing for the calculation of the rates of individual enzymatic reactions. numberanalytics.com
The applications of 13C-MFA are extensive and span various fields, including biotechnology, metabolic engineering, and biomedical research. cortecnet.comnumberanalytics.com For instance, it can be used to identify metabolic bottlenecks in engineered microorganisms to optimize the production of biofuels or other valuable compounds. numberanalytics.com In cancer research, 13C-MFA helps to elucidate the altered metabolic pathways that support rapid cell proliferation, potentially identifying novel therapeutic targets. numberanalytics.com By tracing the path of the labeled carbon from L-ALANINE (2-13C), researchers can gain a detailed understanding of how this specific amino acid contributes to central carbon metabolism.
The general workflow of a 13C-MFA experiment can be broken down into four key steps:
Metabolic Model Generation: Creating a comprehensive model of the relevant metabolic pathways. sci-hub.se
Experimental Design: Selecting the appropriate labeled substrate to maximize the precision of the flux calculations for the target pathways. sci-hub.se
Carbon Labeling Experiment: Culturing cells with the labeled substrate and measuring key parameters like effluxes, biomass composition, and the labeling state of metabolites. sci-hub.se
Flux Estimation and Statistical Analysis: Using computational models to estimate flux parameters, their confidence intervals, and to evaluate the statistical significance of the results. sci-hub.se
A prerequisite for any 13C-MFA study is the reconstruction of a reliable metabolic network model. frontiersin.org This model serves as the framework for interpreting the isotopic labeling data. The reconstruction process involves compiling a comprehensive list of all relevant biochemical reactions that can occur within the organism or cell type under investigation. plos.org This information is often gathered from databases such as KEGG, MetaCyc, and Reactome. frontiersin.org
For tracing experiments with L-ALANINE (2-13C), the reconstructed network must include all the potential metabolic fates of this amino acid. This includes its conversion to pyruvate (B1213749) via alanine (B10760859) transaminase, and the subsequent entry of the 13C label into the tricarboxylic acid (TCA) cycle, gluconeogenesis, and other biosynthetic pathways. The accuracy and completeness of the network model are critical, as any missing reactions or incorrect stoichiometry can lead to erroneous flux calculations. frontiersin.org
Recent advancements have led to the development of computational tools, such as CoReCo, that can automate the reconstruction of genome-scale metabolic networks for multiple species simultaneously. plos.org These tools often produce "gapless" networks, ensuring that all reactions are connected and can be used for computational analyses like flux balance analysis with minimal manual curation. plos.org Furthermore, these reconstructed networks are often carbon-mapped, which is a crucial feature for their use in 13C flux analysis. plos.org
Once the labeling data from an L-ALANINE (2-13C) experiment is obtained, sophisticated computational algorithms and software are required to calculate the metabolic fluxes. weizmann.ac.il These tools essentially solve a complex optimization problem, aiming to find the set of fluxes that best explains the experimentally measured isotopomer distributions. biorxiv.org
There are several established frameworks for modeling isotopic distributions, with the Elementary Metabolite Units (EMU) framework being a notable example. frontiersin.org This framework provides an efficient method for simulating mass isotopomer distributions. frontiersin.org
A variety of software packages are available to perform these calculations, each with its own set of features and underlying algorithms. Some are commercial, while others are open-source, promoting accessibility and further development within the research community. 13cflux.netnih.gov
Interactive Table: Comparison of 13C-MFA Software
| Software | Platform | Key Features | Availability |
| 13CFLUX2 | Linux/Unix | High-performance simulator for steady-state fluxes, includes tools for modeling, simulation, parameter estimation, and statistical analysis. 13cflux.net | Commercial, free for academic use. 13cflux.net |
| FluxPyt | Python | Open-source, based on the EMU framework, estimates standard deviations using Monte-Carlo analysis. nih.gov | Open-source. nih.gov |
| INCA | MATLAB | Can perform both stationary and isotopically non-stationary MFA. github.io | Open-source. github.io |
| METRAN | MATLAB | Based on the EMU framework, includes tools for tracer experiment design and statistical analysis. mit.edu | Available for licensing. mit.edu |
| OpenFLUX | MATLAB | Efficient modeling software based on the EMU approach. weizmann.ac.ilgithub.io | Open-source. github.io |
| WUFlux | MATLAB | User-friendly interface, provides metabolic network templates, and can directly correct mass spectrum data. github.io | Open-source. github.io |
These software tools take the metabolic network model and the measured isotopomer data as input and generate a flux map, which is a quantitative representation of the rates of all reactions in the network. 13cflux.netnih.gov
A critical step in 13C-MFA is the statistical validation of the calculated flux map. This ensures the reliability of the results and provides a measure of confidence in the estimated fluxes. arxiv.org The most common method for assessing the goodness-of-fit is the chi-squared (χ²) test. nih.govosti.gov This test compares the sum of squared residuals (the differences between the measured and model-predicted labeling data) to a statistical distribution to determine if the model adequately describes the data. nih.gov
Sensitivity analysis is another crucial component of the validation process. It assesses how sensitive the calculated fluxes are to variations in the experimental data and the model parameters. This helps to identify which measurements have the most significant impact on the flux estimates and can guide future experimental design to improve the precision of the results. frontiersin.org
If the initial model does not provide a good fit to the data, it may indicate that the metabolic network is incomplete or contains inaccuracies. In such cases, the model must be refined and the analysis repeated. nih.gov The iterative process of model building, flux calculation, and statistical validation is fundamental to obtaining a robust and accurate understanding of metabolic function. arxiv.orgosti.gov
Computational Algorithms and Software for Flux Calculation from Isotopomer Data
Advanced Isotopic Data Processing and Interpretation
The raw data from mass spectrometry or NMR analysis of L-ALANINE (2-13C) labeled metabolites requires significant processing before it can be used for flux calculations. This involves correcting for natural isotope abundances and deconvoluting complex spectra to accurately quantify the isotopic labeling.
Mass Isotopomer Distribution (MID) refers to the relative abundance of the different mass isotopomers of a molecule. uni.lu When a metabolite is analyzed by mass spectrometry, the resulting spectrum shows a cluster of peaks, each corresponding to a different mass isotopomer. The distribution of these peaks contains the information about the 13C labeling.
A significant challenge in interpreting these spectra is that naturally occurring stable isotopes (primarily 13C, which has a natural abundance of about 1.1%) contribute to the measured MIDs. nih.govbiorxiv.org Therefore, the raw data must be corrected to distinguish between the 13C introduced from the L-ALANINE (2-13C) tracer and the 13C that was naturally present. nih.gov
Several algorithms have been developed for this natural abundance correction. frontiersin.orgnih.gov These methods typically use matrix-based calculations to subtract the contribution of natural isotopes from the measured MIDs. nih.govresearchgate.net The accuracy of this correction is critical for obtaining reliable flux estimates. nih.gov
Recent software tools, such as PIRAMID, have been developed to streamline the analysis of MIDs. oup.com These programs can automate the extraction of isotopic information from raw MS data, perform natural abundance correction, and support the analysis of complex experiments involving dual-labeled tracers or tandem mass spectrometry. oup.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for measuring isotopic labeling. wikipedia.org NMR can provide detailed information about the specific position of 13C atoms within a molecule, which can be highly advantageous for resolving certain metabolic pathways. rsc.org However, NMR spectra of complex biological samples can be crowded and overlapping, making it challenging to extract accurate quantitative information. plos.org
Spectral deconvolution is the process of separating the overlapping signals in an NMR spectrum into their individual components. plos.org A number of software tools have been developed to automate or semi-automate this process. These programs use sophisticated algorithms to fit the experimental spectrum to a model composed of individual peaks, thereby allowing for the quantification of each component. nih.gov
Interactive Table: Software for NMR Spectral Analysis in Metabolomics
| Software | Key Features | Availability |
| Bayesil | Fully automated data processing and spectral deconvolution of 1D 1H NMR spectra. nih.gov | Web server |
| Chenomx NMRSuite | Commercial software for identifying and quantifying metabolites in NMR spectra. nih.govacs.org | Commercial |
| decon1d | Python-based program for deconvolution of complex 1D NMR spectra using Bayesian information criteria. plos.org | Open-source |
| MultiNMRFit | Open-source software for high-throughput analysis of 1D and pseudo-2D NMR spectra. biorxiv.org | Open-source |
| SAND | Automatically decomposes NMR data into signal tables and quantifies overlapped peaks. acs.org | Integrated with NMRbox and NMRPipe |
These tools are essential for accurately quantifying the 13C labeling from L-ALANINE (2-13C) in various metabolites, providing the high-quality data needed for robust metabolic flux analysis. biorxiv.org
Algorithms for Mass Isotopomer Distribution (MID) Analysis and Correction for Natural Abundance
Systems Biology Integration of L-ALANINE (2-13C) Metabolomics Data
The use of stable isotope tracers, particularly L-ALANINE (2-13C), has become a cornerstone of metabolomics, allowing for the precise tracking of carbon atoms through intricate metabolic networks. This capability, known as metabolic flux analysis (MFA), provides a dynamic view of cellular function that is not achievable through static measurements of metabolite concentrations alone. nih.gov By integrating this flux data with other high-throughput omics datasets, systems biology aims to construct a more holistic and mechanistic understanding of cellular regulation. This integrated approach moves beyond cataloging molecular components to elucidating the functional consequences of their interactions.
Correlation with Transcriptomic and Proteomic Datasets for Pathway Regulation
The integration of metabolomics data derived from L-ALANINE (2-13C) with transcriptomics (gene expression) and proteomics (protein abundance) provides a powerful method for understanding the regulation of metabolic pathways. spandidos-publications.comnih.gov While metabolomics reveals the functional output of these pathways (i.e., the metabolic fluxes), transcriptomics and proteomics offer insights into the abundance of the molecular machinery—enzymes and regulatory proteins—that catalyze and control these fluxes. spandidos-publications.com
The core principle of this integrated analysis is to identify correlations between changes in metabolic flux and the expression levels of genes or the abundance of proteins that constitute a given pathway. For instance, after introducing L-ALANINE (2-13C) into a biological system, researchers can measure the rate of its conversion into downstream metabolites like pyruvate, lactate (B86563), and intermediates of the tricarboxylic acid (TCA) cycle. nih.govdiabetesjournals.org This provides a direct measure of the activity of pathways such as glycolysis and gluconeogenesis. Simultaneously, RNA sequencing (transcriptomics) and mass spectrometry-based proteomics can quantify the messenger RNA (mRNA) transcripts and proteins corresponding to the enzymes involved in these conversions (e.g., alanine aminotransferase, pyruvate kinase).
A strong positive correlation between the flux through a specific reaction and the expression of the gene encoding the enzyme for that reaction suggests transcriptional control. Conversely, a lack of correlation may indicate that the pathway is regulated at a post-transcriptional or post-translational level, such as by allosteric regulation or protein modification, which would not be captured by transcriptomic analysis but might be evident in proteomic data. nih.gov
Integrated analyses have been applied across various research areas, from understanding disease mechanisms to microbial metabolism. mdpi.commedrxiv.org For example, studies might reveal that under certain conditions, an observed increase in the flux from alanine to glucose (gluconeogenesis) is matched by the upregulation of genes encoding key gluconeogenic enzymes. mdpi.com Such multi-omics approaches are essential for building comprehensive models of metabolic regulation. spandidos-publications.com
| Metabolic Pathway | Observed Flux Change (from L-ALANINE (2-13C) tracing) | Correlated Gene Expression (Transcriptomics) | Correlated Protein Abundance (Proteomics) | Inferred Regulatory Mechanism |
|---|---|---|---|---|
| Alanine Transamination | Increased conversion to Pyruvate | Upregulation of Alanine Aminotransferase (ALT) mRNA | Increased ALT protein levels | Transcriptional upregulation |
| Gluconeogenesis | Increased flux towards Glucose | Upregulation of PCK1, G6PC mRNA | Increased PCK1, G6PC protein levels | Coordinated transcriptional control |
| TCA Cycle Anaplerosis | Increased labeling in α-Ketoglutarate | No significant change in Glutamate (B1630785) Dehydrogenase (GLUD1) mRNA | No significant change in GLUD1 protein | Post-translational or allosteric regulation |
| Fatty Acid Synthesis | Decreased incorporation of 13C into Palmitate | Downregulation of FASN, ACC1 mRNA | Decreased FASN, ACC1 protein levels | Transcriptional downregulation |
Network-Based Approaches for Identifying Metabolic Control Points
The process begins by culturing cells with L-ALANINE (2-13C). As the labeled alanine is metabolized, the ¹³C atom is incorporated into a variety of downstream compounds. diabetesjournals.org Mass spectrometry or NMR spectroscopy is then used to measure the mass isotopomer distributions (MIDs) of these metabolites—that is, the relative abundances of molecules with different numbers of ¹³C atoms. diabetesjournals.orgshimadzu.com
This experimental MID data is then fed into a computational model of the cell's metabolic network. The model consists of a stoichiometric map of all relevant biochemical reactions. mdpi.com By using optimization algorithms, the model calculates the set of metabolic fluxes that best reproduces the experimentally measured MIDs. nih.gov This analysis not only provides a detailed map of metabolic activity but also reveals how fluxes are distributed at key intersections or branch points in the network.
Metabolic control points are often identified as reactions with fluxes that are sensitive to perturbation or as nodes where metabolic flow diverges into multiple pathways. nih.gov For example, the conversion of pyruvate (derived from L-ALANINE (2-13C)) to acetyl-CoA is a critical control point, directing carbon into the TCA cycle for energy production or towards fatty acid synthesis for storage. By quantifying the flux through this and competing reactions, ¹³C-MFA can pinpoint the primary drivers of metabolic shifts under different physiological or pathological conditions. This information is crucial for identifying potential targets for therapeutic intervention or metabolic engineering.
| Metabolic Control Point (Enzyme) | Pathway | Role Identified via ¹³C-MFA | Metabolic Significance |
|---|---|---|---|
| Pyruvate Carboxylase (PC) | Anaplerosis / Gluconeogenesis | Controls the primary route for replenishing TCA cycle intermediates from pyruvate. | Essential for maintaining TCA cycle function for biosynthesis and energy production. |
| Pyruvate Dehydrogenase (PDH) | TCA Cycle Entry | Governs the irreversible commitment of carbon from glycolysis/alanine metabolism to oxidative phosphorylation. | A key regulator of the balance between anaerobic and aerobic metabolism. |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Determines the flux split between glycolysis and the PPP, which produces NADPH and nucleotide precursors. | Critical for antioxidant defense and nucleotide synthesis. |
| Alanine Aminotransferase (ALT) | Amino Acid Metabolism | Regulates the reversible conversion between alanine and pyruvate, linking amino acid and carbohydrate metabolism. | Central hub for nitrogen and carbon exchange between amino acid and central carbon pools. |
Future Directions and Emerging Research Frontiers for L Alanine 2 13c
Development of Novel Isotopic Labeling Strategies and Combinations
The utility of L-Alanine (2-13C) is set to be amplified through innovative isotopic labeling strategies. Researchers are moving beyond single-tracer experiments to combinatorial approaches, where L-Alanine (2-13C) is used in concert with other isotopically labeled molecules. For instance, combining L-Alanine (2-13C) with various 13C-labeled glucose or glutamine tracers can provide a more comprehensive picture of central carbon metabolism. researchgate.net This allows for the simultaneous tracking of multiple metabolic pathways and their intersections.
Future strategies will likely involve the use of L-Alanine labeled with multiple isotopes, such as L-Alanine (2-13C, 15N), to concurrently trace both carbon and nitrogen metabolism. medchemexpress.comisotope.com This dual-labeling approach is invaluable for studying amino acid biosynthesis, transamination reactions, and nitrogen flux within cells. aacrjournals.org Furthermore, the development of scramble-free combinatorial labeling protocols will be crucial to ensure that the isotopic labels remain in their intended positions, preventing metabolic leakage and ensuring the accuracy of flux measurements. nih.gov The synthesis of specialized precursors that prevent the scrambling of isotopic labels is an active area of research that will enhance the precision of these advanced labeling strategies. ethz.ch
High-Throughput Methodologies for Accelerated L-ALANINE (2-13C) Tracer Analysis
To keep pace with the increasing complexity of metabolic studies, high-throughput methodologies for analyzing L-Alanine (2-13C) tracer data are essential. The traditional process of metabolic flux analysis (MFA) can be time-consuming and requires expertise across multiple disciplines. biorxiv.org The development of automated, downscaled fluxomics platforms is making high-throughput approaches more accessible. researchgate.net
Future advancements will focus on integrating various software packages to create semi-automated pipelines for processing tracer-based metabolomics data. biorxiv.org These pipelines will streamline everything from the initial processing of mass spectrometry data to the final metabolic flux predictions at a genome-scale. The goal is to minimize user manipulation and the need for extensive modeling expertise, thereby accelerating the pace of research. biorxiv.org The availability of publicly accessible and user-friendly software will continue to be a driving force in the widespread adoption of these powerful analytical techniques. researchgate.net
Expansion of Preclinical Imaging Modalities for Spatiotemporal Metabolic Mapping
Preclinical imaging techniques are rapidly evolving, offering unprecedented opportunities to visualize metabolic processes in real-time and with spatial resolution. Hyperpolarized (HP) 13C Magnetic Resonance Imaging (MRI) is a particularly promising modality for use with L-Alanine (2-13C). researchgate.net By dramatically increasing the signal of the 13C-labeled molecule, HP 13C MRI allows for the non-invasive mapping of metabolic pathways in vivo. mdpi.com
Future research will focus on expanding the applications of HP 13C MRI with L-Alanine (2-13C) and its derivatives. For example, [1-13C]-L-alanine ethyl ester has been developed as a probe to simultaneously assess both intracellular and extracellular pH. nih.gov Spatiotemporal denoising techniques are also being developed to improve the quality and fidelity of abdominal HP 13C MRI studies, enabling more robust quantification of metabolic rates. nih.govresearchgate.net The combination of HP 13C MRI with other imaging modalities, such as deuterium (B1214612) metabolic imaging (DMI), will provide a more holistic view of tissue metabolism, capturing both glycolytic and oxidative pathways. medrxiv.org
Applications in Quantitative Systems Biology and Mechanistic Toxicology (non-clinical)
L-Alanine (2-13C) is becoming an indispensable tool in quantitative systems biology, where the goal is to develop comprehensive mathematical models of biological systems. By providing precise measurements of metabolic fluxes, L-Alanine (2-13C) helps to constrain and validate these models, leading to a more accurate understanding of cellular behavior. researchgate.net These models can then be used to predict how cells will respond to various perturbations, such as genetic mutations or exposure to toxins.
In the realm of non-clinical mechanistic toxicology, L-Alanine (2-13C) can be used to investigate how toxic substances disrupt metabolic pathways. By tracing the flow of carbon from L-Alanine (2-13C), researchers can identify the specific enzymes and pathways that are affected by a particular toxin. This information is crucial for understanding the mechanisms of toxicity and for developing strategies to mitigate harmful effects. The use of stable isotopes like 13C offers a powerful way to probe the metabolic reprogramming that often occurs in response to toxic insults.
Discovery of Undiscovered Metabolic Pathways and Alternative Carbon Flow
One of the most exciting future directions for L-Alanine (2-13C) research is its potential to uncover novel metabolic pathways and alternative routes of carbon flow. Stable-isotope tracing has already been instrumental in discovering unusual enzyme functions and metabolic routes in various organisms. researchgate.net For instance, studies have shown that L-alanine can act as an alternative carbon source in the biosynthesis of biotin (B1667282) in E. coli. nih.gov
By carefully analyzing the labeling patterns of metabolites derived from L-Alanine (2-13C), researchers can identify unexpected metabolic conversions. This can lead to the discovery of previously unknown enzymatic reactions or entire metabolic networks. For example, tracing experiments can reveal whether alanine (B10760859) is directly incorporated into proteins or if it is first metabolized and its carbon skeleton remodeled. nih.gov Such discoveries can fundamentally change our understanding of cellular metabolism and open up new avenues for research and therapeutic intervention. Studies have also revealed that some pathogens can utilize multiple carbon sources, and 13C-labeling experiments are key to identifying these alternative routes. royalsocietypublishing.org
Contribution to Theoretical Frameworks of Cellular Metabolism and Bioenergetics
Data generated from L-Alanine (2-13C) tracer studies will be instrumental in refining and expanding the theoretical frameworks of cellular metabolism and bioenergetics. These experiments provide the quantitative data needed to build and test models that describe the fundamental principles governing metabolic networks. For example, 13C metabolic flux analysis can help to determine the branch ratio of flux through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, and the direction of flux in the TCA cycle. shimadzu.com
L-Alanine (2-13C) can also be used to study the bioenergetics of the cell, including the production and consumption of ATP. Studies have shown that L-alanine can be completely oxidized to CO2, supplying electrons to the electron transport chain and supporting ATP synthesis. nih.gov By integrating experimental data with theoretical models, researchers can gain a deeper understanding of how cells manage their energy resources and maintain metabolic homeostasis. These theoretical frameworks are essential for predicting cellular behavior and for engineering metabolic pathways for various biotechnological applications.
Q & A
Q. What are the common synthesis methods for L-alanine (2-¹³C), and how is isotopic purity ensured?
L-Alanine (2-¹³C) is synthesized via two primary approaches:
- Chemical synthesis : Labeled precursors like [2-¹³C] pyruvate are enzymatically transaminated using aminotransferases to retain stereochemical integrity .
- Biosynthesis : Microbial systems (e.g., E. coli) are cultured with ¹³C-enriched carbon sources, leveraging endogenous pathways to incorporate the isotope . Isotopic validation : Nuclear magnetic resonance (NMR) spectroscopy (¹³C-NMR) confirms positional labeling, while mass spectrometry (MS) quantifies isotopic enrichment (>99% purity) .
Q. How does L-alanine (2-¹³C) facilitate studies of the glucose-alanine cycle?
In the glucose-alanine cycle, L-alanine transports ammonia from muscle to the liver. The 2-¹³C label enables tracking via isotopomer analysis in:
- Hepatic gluconeogenesis : ¹³C-labeled alanine contributes to glucose production, quantified by ¹³C NMR or GC-MS .
- Ammonia detoxification : Isotopic tracing distinguishes endogenous vs. dietary nitrogen sources in urea cycle flux studies .
Q. What analytical techniques are critical for quantifying L-alanine (2-¹³C) in biological matrices?
- LC-MS/MS : Multiple reaction monitoring (MRM) transitions (e.g., m/z 90→44 for alanine) with isotope dilution (¹³C/¹⁵N-labeled internal standards) ensure precision (CV <10%) .
- NMR spectroscopy : ¹³C chemical shifts at ~51 ppm (C2 position) confirm structural integrity and metabolic fate .
Advanced Research Questions
Q. How can researchers resolve conflicting data on L-alanine (2-¹³C) metabolic flux in cancer vs. normal cells?
Contradictions arise from tissue-specific enzyme expression (e.g., alanine transaminase isoforms). Methodological solutions include:
- Compartmentalized flux analysis : Use ¹³C-tracing with spatial resolution (e.g., MALDI imaging or single-cell MS) to isolate tumor microenvironments .
- Isotopic steady-state modeling : Compare time-resolved ¹³C enrichment in TCA cycle intermediates (e.g., citrate) to distinguish anabolic vs. catabolic alanine utilization .
Q. What experimental designs optimize L-alanine (2-¹³C) for studying insulin secretion mechanisms?
L-Alanine potentiates glucose-stimulated insulin secretion (GSIS) via mitochondrial metabolism. Key steps:
- Co-stimulation protocols : Combine 2-¹³C-alanine (5–10 mM) with D-glucose (1–30 mM) in pancreatic β-cell cultures. Measure ATP/ADP ratios (luciferase assays) and insulin (ELISA) .
- Dynamic ¹³C-metabolic flux analysis (MFA) : Track ¹³C enrichment in Krebs cycle intermediates (e.g., α-ketoglutarate) to link alanine oxidation to ATP production .
Q. How does isotopic labeling impact structural studies of L-alanine (2-¹³C) in crystallography?
- Microcrystal electron diffraction (MicroED) : ¹³C labeling enhances phase determination in sub-ångström structures by reducing radiation damage in microcrystals .
- TAAM refinement : Transferable aspherical atom models improve accuracy in charge density analysis compared to independent atom models (IAM) .
Q. What methodologies address challenges in quantifying low-abundance L-alanine (2-¹³C) in plant metabolism?
- Enrichment protocols : Hydroponic growth with ¹³C-labeled nutrients enhances signal-to-noise ratios in MS .
- MRM-based workflows : Pre-targeted m/z windows (e.g., 89.047→70.065) with collision energy optimization minimize matrix interference .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
